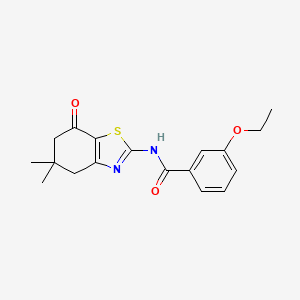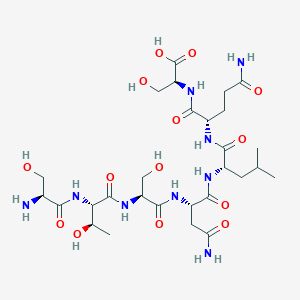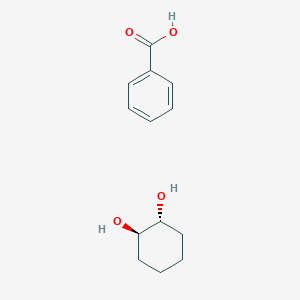
Benzoic acid--(1R,2R)-cyclohexane-1,2-diol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid–(1R,2R)-cyclohexane-1,2-diol (1/1) is a chemical compound that combines benzoic acid with a chiral cyclohexane-1,2-diol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid–(1R,2R)-cyclohexane-1,2-diol (1/1) typically involves the esterification of benzoic acid with (1R,2R)-cyclohexane-1,2-diol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid–(1R,2R)-cyclohexane-1,2-diol (1/1) can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the cyclohexane ring can be oxidized to form ketones or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
Major products from these reactions include:
- Oxidation: Cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.
- Reduction: Benzyl alcohol.
- Substitution: Various ethers and esters depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid–(1R,2R)-cyclohexane-1,2-diol (1/1) has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mécanisme D'action
The mechanism of action of Benzoic acid–(1R,2R)-cyclohexane-1,2-diol (1/1) involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to fit into specific active sites, influencing biochemical pathways and modulating biological activities. The benzoic acid moiety can interact with proteins and nucleic acids, while the cyclohexane-1,2-diol part can form hydrogen bonds and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid–(1S,2S)-cyclohexane-1,2-diol (1/1): Similar structure but different chiral configuration.
Benzoic acid–(1R,2S)-cyclohexane-1,2-diol (1/1): Different chiral centers leading to different stereochemistry.
Cyclohexane-1,2-diol: Lacks the benzoic acid moiety, resulting in different chemical properties.
Uniqueness
Benzoic acid–(1R,2R)-cyclohexane-1,2-diol (1/1) is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring precise stereochemical control, such as asymmetric synthesis and chiral recognition processes.
Propriétés
Numéro CAS |
188241-97-6 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
benzoic acid;(1R,2R)-cyclohexane-1,2-diol |
InChI |
InChI=1S/C7H6O2.C6H12O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h1-5H,(H,8,9);5-8H,1-4H2/t;5-,6-/m.1/s1 |
Clé InChI |
DJJZDVWAIADFGZ-PZMDUNNRSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)O)O.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
C1CCC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



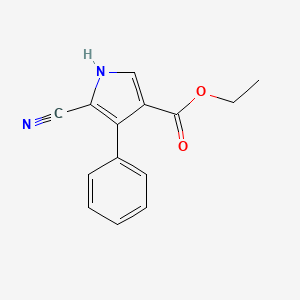

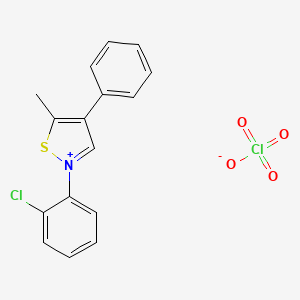
![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
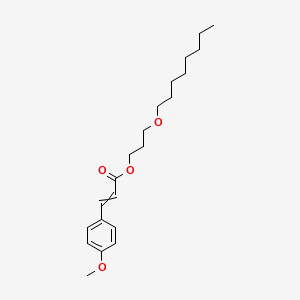
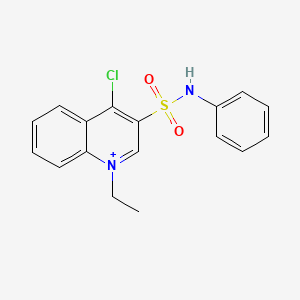
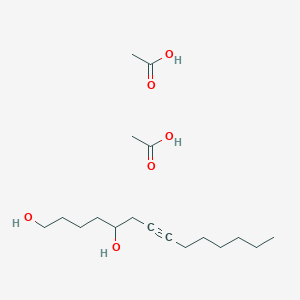
![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
![4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B15166716.png)
